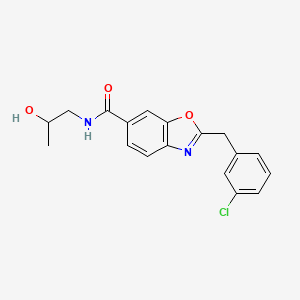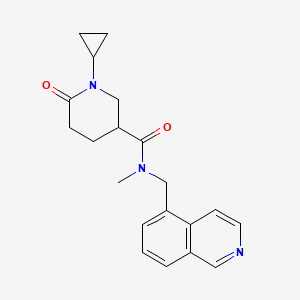
N-(4-chlorobenzyl)-1-methyl-5-oxo-2-phenyl-3-pyrrolidinecarboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(4-chlorobenzyl)-1-methyl-5-oxo-2-phenyl-3-pyrrolidinecarboxamide, also known as CEP-1347, is a small molecule inhibitor that has been extensively studied for its potential therapeutic applications. It was initially developed as a neuroprotective agent for the treatment of Parkinson's disease, but its mechanism of action has also been found to have potential applications in other diseases such as Alzheimer's disease and cancer.
作用機序
The mechanism of action of N-(4-chlorobenzyl)-1-methyl-5-oxo-2-phenyl-3-pyrrolidinecarboxamide involves the inhibition of the c-Jun N-terminal kinase (JNK) pathway. JNK is a protein kinase that is involved in various cellular processes, including cell proliferation, differentiation, and apoptosis. Inhibition of the JNK pathway by N-(4-chlorobenzyl)-1-methyl-5-oxo-2-phenyl-3-pyrrolidinecarboxamide has been found to have neuroprotective effects by reducing neuronal apoptosis and inflammation.
Biochemical and Physiological Effects
N-(4-chlorobenzyl)-1-methyl-5-oxo-2-phenyl-3-pyrrolidinecarboxamide has been found to have several biochemical and physiological effects. It has been shown to reduce oxidative stress and inflammation, which are both implicated in the pathogenesis of Parkinson's disease. It has also been found to increase the expression of neurotrophic factors such as brain-derived neurotrophic factor (BDNF), which are important for neuronal survival and function.
実験室実験の利点と制限
One advantage of N-(4-chlorobenzyl)-1-methyl-5-oxo-2-phenyl-3-pyrrolidinecarboxamide is its specificity for the JNK pathway, which allows for targeted inhibition of this pathway without affecting other cellular processes. However, one limitation of N-(4-chlorobenzyl)-1-methyl-5-oxo-2-phenyl-3-pyrrolidinecarboxamide is its poor solubility, which can make it difficult to administer in vivo.
将来の方向性
There are several future directions for the study of N-(4-chlorobenzyl)-1-methyl-5-oxo-2-phenyl-3-pyrrolidinecarboxamide. One direction is the development of more potent and selective inhibitors of the JNK pathway. Another direction is the investigation of the potential applications of N-(4-chlorobenzyl)-1-methyl-5-oxo-2-phenyl-3-pyrrolidinecarboxamide in other diseases such as Alzheimer's disease and cancer. Additionally, the development of more effective methods for the administration of N-(4-chlorobenzyl)-1-methyl-5-oxo-2-phenyl-3-pyrrolidinecarboxamide in vivo could also be explored.
合成法
The synthesis of N-(4-chlorobenzyl)-1-methyl-5-oxo-2-phenyl-3-pyrrolidinecarboxamide involves several steps, including the reaction of 4-chlorobenzylamine with methyl acetoacetate to form 1-(4-chlorobenzyl)-5-methyl-2,4-dioxo-3-pyrrolidinecarboxylic acid ethyl ester. This compound is then reacted with phenylhydrazine to form the corresponding hydrazone, which is subsequently reduced to form N-(4-chlorobenzyl)-1-methyl-5-oxo-2-phenyl-3-pyrrolidinecarboxamide.
科学的研究の応用
N-(4-chlorobenzyl)-1-methyl-5-oxo-2-phenyl-3-pyrrolidinecarboxamide has been extensively studied for its potential therapeutic applications. It has been found to have neuroprotective effects in animal models of Parkinson's disease and has been shown to improve motor function and reduce neuronal loss. It has also been studied for its potential applications in other diseases such as Alzheimer's disease, where it has been found to reduce amyloid-beta accumulation and improve cognitive function.
特性
IUPAC Name |
N-[(4-chlorophenyl)methyl]-1-methyl-5-oxo-2-phenylpyrrolidine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19ClN2O2/c1-22-17(23)11-16(18(22)14-5-3-2-4-6-14)19(24)21-12-13-7-9-15(20)10-8-13/h2-10,16,18H,11-12H2,1H3,(H,21,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HTJQAMBHDPUQOL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(C(CC1=O)C(=O)NCC2=CC=C(C=C2)Cl)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19ClN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-[(1-cyclopentyl-4-piperidinyl)oxy]-5-methoxy-N-[(1-methyl-2-piperidinyl)methyl]benzamide](/img/structure/B6032738.png)
![N-cyclopentyl-2-(5-oxo-3-phenyl-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidin-6-yl)acetamide](/img/structure/B6032750.png)
![N-{2-[(1-benzyl-4-piperidinyl)amino]-2-oxoethyl}-1,3,4,9-tetrahydro-2H-beta-carboline-2-carboxamide](/img/structure/B6032760.png)
![2-[({4-amino-6-[(4-methoxyphenyl)amino]-1,3,5-triazin-2-yl}methyl)thio]-4-hydroxy-6-(4-methylphenyl)-5-pyrimidinecarbonitrile](/img/structure/B6032767.png)
![N'-cyclopentyl-N-isopropyl-N-[(1-methyl-1H-pyrazol-4-yl)methyl][1,2,5]oxadiazolo[3,4-b]pyrazine-5,6-diamine](/img/structure/B6032779.png)

![N-[(3-propyl-5-isoxazolyl)methyl]-6-[2-(2-pyridinyl)-1-pyrrolidinyl]nicotinamide](/img/structure/B6032794.png)
![N-[4-(1,3-benzoxazol-2-yl)phenyl]-1-(4-pentenoyl)prolinamide](/img/structure/B6032795.png)
![1-phenyl-4-{3-[1-(tetrahydro-2-furanylcarbonyl)-4-piperidinyl]propanoyl}piperazine](/img/structure/B6032802.png)
![3-[1-(dimethylamino)cyclopentyl]-1,1-diphenyl-2-propyn-1-ol hydrochloride](/img/structure/B6032807.png)


![1-[2-(1,3-benzodioxol-5-yloxy)propanoyl]-3-methoxypiperidine](/img/structure/B6032834.png)